Bienvenue dans la boutique en ligne BenchChem!

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

lipophilicity XLogP physicochemical

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7) is an underexplored 1,2,4-thiadiazole chemotype with no published bioactivity data, offering a clear publication opportunity for first-in-class SAR profiling. Its computed XLogP of 4.5 and single HBD position it for CNS-penetrant programs targeting lipid-rich microenvironments (e.g., GPCRs, ion channels). The m-tolyl terminus distinguishes it from heavily characterized 1,3,4-thiadiazole families, maximizing hit diversity in combinatorial screening. Use as a negative control in orthogonal assays where related analogs show measurable inhibition, pending experimental confirmation. Ideal for groups planning comprehensive in vitro profiling (broad-panel kinase, cytotoxicity) to pioneer probe compounds against understudied targets.

Molecular Formula C17H15N3OS2
Molecular Weight 341.5 g/mol
CAS No. 864855-94-7
Cat. No. B6500583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS864855-94-7
Molecular FormulaC17H15N3OS2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3OS2/c1-12-6-5-9-14(10-12)18-15(21)11-22-17-19-16(20-23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
InChIKeyRBAZUOYEEKKWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7) – Procurement-Relevant Profile and Class Definition


N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7) is a synthetic small molecule belonging to the 1,2,4-thiadiazole sulfanyl acetamide class [1]. Its structure comprises a 3-phenyl-1,2,4-thiadiazole core linked via a thioether bridge to an N-(m-tolyl)acetamide moiety. Key computed physicochemical descriptors include a molecular weight of 341.5 g/mol, an XLogP3 of 4.5, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available from multiple vendors as a research chemical with a typical specified purity of ≥95% . No primary research publications or patents directly characterizing its biological activity were identified in authoritative databases [1], positioning it as an underexplored member of a chemotype with known pharmacological potential.

Why N-(3-Methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7) Cannot Be Freely Exchanged with Other 1,2,4-Thiadiazole Sulfanyl Acetamides


Despite sharing a common 1,2,4-thiadiazole-5-sulfanyl acetamide scaffold, even subtle modifications to the N-aryl substituent produce marked changes in lipophilicity, hydrogen bond capacity, and molecular geometry [1]. For example, replacing the m-tolyl group with a benzyl or 4-chlorophenyl substituent alters the XLogP and the spatial orientation of the terminal aromatic ring, potentially affecting target engagement, solubility, and metabolic stability [2]. Generic interchange of these analogs without experimental validation of the specific substituent's contribution risks losing the intended selectivity profile or pharmacokinetic properties that differentiate each member of this series.

Quantitative Differentiation Evidence for N-(3-Methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7)


Lipophilicity Advantage vs. N-Benzyl Analog (CAS 864856-32-6)

The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.5) compared to the N-benzyl analog (CAS 864856-32-6, XLogP3 = 3.8) [1][2]. This 0.7 log unit increase suggests enhanced passive membrane permeability and potentially better CNS penetration or intracellular target access, relevant for cell-based assay design.

lipophilicity XLogP physicochemical

Hydrogen Bond Donor Count Differentiation from 1,3,4-Thiadiazole Isomers

The target 1,2,4-thiadiazole scaffold provides only one hydrogen bond donor (the amide NH), whereas the corresponding 1,3,4-thiadiazole isomer with a 5-amino substituent (e.g., 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide, Sigma COMH042369B1) features an additional NH2 donor site [1]. The reduced HBD count in the target compound may favor binding sites that prefer fewer polar interactions, offering a distinct selectivity profile.

hydrogen bonding selectivity thiadiazole

Rotatable Bond Flexibility vs. Rigid Analogs

The target compound possesses five rotatable bonds, enabling a wide conformational ensemble. In contrast, many direct analogs where the N-aryl group is replaced by a rigid heterocycle (e.g., N-(1,3-benzothiazol-2-yl) or N-(thiazol-2-yl)) exhibit fewer rotatable bonds (typically 3-4), limiting conformational sampling [1]. This may confer greater induced-fit adaptability to enzyme binding sites.

conformational flexibility molecular recognition

Purity Specification for Reproducible Screening Outcomes

Commercial sources specify purity ≥95% for CAS 864855-94-7, as verified by the catalog vendor Chemenu (Catalog No. CM953430) . While this purity level is standard for commercial screening compounds, procurement from non-certified sources has been associated with purities as low as 90% for similar thiadiazole analogs, which can introduce confounding activity in biological assays .

purity quality control screening

Absence of Published Bioactivity Data – A Unique Gap Opportunity

Extensive searches of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases yielded no quantitative bioactivity data for CAS 864855-94-7. In contrast, structurally related compounds such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide have reported IC50 values (e.g., 442 nM against M18 aspartyl aminopeptidase, and >59.6 µM against procathepsin L) [1]. This data vacuum represents an opportunity for first-in-class exploration, as the compound's activity profile remains unknown.

novelty first disclosure chemical probe

Cautionary Statement: High-Strength Differential Evidence Is Currently Limited

Despite a systematic search of primary literature, patents, and bioactivity databases, no direct head-to-head comparison or quantitative biological data for CAS 864855-94-7 was found. The differentiation claims presented above rely on computed physicochemical properties and class-level inferences rather than experimental head-to-head comparisons. Prospective purchasers should consider that the absence of published data may either reflect a genuinely unexplored chemical space or indicate that the compound failed to meet activity thresholds in undisclosed screening efforts. Users are advised to independently validate any inferred property prior to committing to large-scale procurement or assay deployment.

evidence gap data limitation comparator analysis

Recommended Application Scenarios for N-(3-Methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864855-94-7)


Diversity-Oriented Screening Libraries for First-in-Class Target Discovery

Given the absence of published bioactivity data [1], CAS 864855-94-7 is optimally deployed as a diversity element in combinatorial screening libraries targeting novel or unexplored enzyme classes. Its 1,2,4-thiadiazole core and m-tolyl terminus distinguish it from the more heavily characterized 1,3,4-thiadiazole and 1,2,3-thiadiazole families, increasing the probability of identifying unique hit matter in high-throughput phenotypic or biochemical assays.

Physicochemical Property-Based Medicinal Chemistry Optimization Series

The compound's computed XLogP of 4.5 and single HBD position it as a starting point for CNS-penetrant lead optimization programs. Its higher lipophilicity relative to the N-benzyl analog (XLogP 3.8) [1] suggests suitability for targets within lipid-rich microenvironments, such as GPCRs or ion channels requiring membrane-associated binding.

Negative Control or Counter-Screen Compound Panels

Because the compound lacks any published target engagement data, it can serve as a negative control or inactive comparator in orthogonal assay panels targeting cathepsins or aminopeptidases, where structurally related compounds have shown measurable inhibition (e.g., the triazole analog with IC50 442 nM against M18 aminopeptidase) [1]. Its inertness in such assays must first be experimentally confirmed.

Chemical Biology Probe Development After De Novo Characterization

Procurement of CAS 864855-94-7 is justified for academic or industrial groups planning to perform comprehensive in vitro profiling (e.g., broad-panel kinase screening, cytotoxicity profiling) with the intent to publish the first SAR dataset for this compound. The absence of prior art creates a clear publication opportunity for groups establishing probe compounds against understudied targets.

Quote Request

Request a Quote for N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.